molecular formula C20H22O3 B1241841 1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one

1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one

Cat. No. B1241841
M. Wt: 310.4 g/mol
InChI Key: ODHHTIYRUDURPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one is a natural product found in Ottelia alismoides with data available.

Scientific Research Applications

Structural Analysis and Tautomerism

  • Tautomerism in Curcuminoid NH-pyrazoles : The study on NH-pyrazoles, compounds related to the one , demonstrates the importance of tautomerism in determining their structures. These compounds, including variants with hydroxy and methoxy groups, show complex hydrogen bonding patterns and varied tautomerism in solution and solid states (Cornago et al., 2009).

Synthesis and Chemical Reactions

  • Manganese-Mediated Synthesis of Cyclic Peroxides : Research on the synthesis of cyclic peroxides from alkenes and active methylene compounds highlights the use of compounds similar to the queried chemical in creating structurally complex molecules (Qian et al., 1992).
  • Rhodium-Catalyzed Hydroboration of Vinylarenes : A study on the hydroboration of vinylarenes, including methoxyphenyl ethenes, underscores the relevance of such compounds in catalytic processes (Brown & Lloyd‐Jones, 1994).
  • Wessely Oxidation and Intramolecular Diels–Alder Reactions : The use of ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate, structurally related to the queried compound, in Wessely oxidation and Diels-Alder reactions, illustrates the potential applications in synthetic chemistry (Yates et al., 1993).
  • Formation of 1,2-Dioxanes : Investigating the formation of 1,2-dioxanes using manganese(III) with compounds including bis(4-methoxyphenyl)ethene shows the application in creating cyclic structures (Nishino et al., 1991).
  • Novel Tricyclic Cyclobutanone Ketal : The synthesis of a novel tricyclic cyclobutanone ketal, structurally related to the queried chemical, provides insight into the creation of unique molecular frameworks (Britten et al., 1997).

Surface Interaction and Self-Assembly

  • Surface Interaction of Cyclodextrins with Organic Dyes : Research on the interaction of cyclodextrins with organic dyes, including compounds with methoxyphenyl ethenyl groups, demonstrates potential applications in material science and nanotechnology (Ivanova et al., 2010).

Spectroscopic and Structural Characterization

  • Photophysical Studies of Substituted 1,2-Diarylethenes : Studies on the photophysical properties of substituted diarylethenes, including methoxyphenyl variants, contribute to understanding their potential in optical and electronic applications (Singh & Kanvah, 2001).

Synthesis of Structurally Complex Compounds

  • Synthesis of Z-3-Alkoxy-2-[(4′-Methoxyphenyl)methylidene]-1(3H)-isobenzofuranones : The photoreorganization of 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones to create Z-3-alkoxy isobenzofuranones illustrates the versatility in synthetic routes for structurally related compounds (Kapoor et al., 2003).

properties

Product Name

1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one

InChI

InChI=1S/C20H22O3/c1-4-14-11-15(20-16(21)7-5-12(2)19(14)20)9-13-6-8-18(23-3)17(22)10-13/h4-8,10,14-15,19-20,22H,1-2,9,11H2,3H3

InChI Key

ODHHTIYRUDURPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CC(C3C2C(=O)C=CC3=C)C=C)O

synonyms

RPR 112378
RPR-112378
RPR112378

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
Reactant of Route 2
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
Reactant of Route 3
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
Reactant of Route 4
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
Reactant of Route 5
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
Reactant of Route 6
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one

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